molecular formula C10H12ClFN2O B7515346 1-(2-Chloro-4-fluorophenyl)-3-propylurea

1-(2-Chloro-4-fluorophenyl)-3-propylurea

Cat. No.: B7515346
M. Wt: 230.66 g/mol
InChI Key: ZVBFFTSGOSIHQH-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-3-propylurea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. Urea derivatives are essential structural motifs found in a wide array of biologically significant compounds and are frequently explored as enzyme inhibitors, antiviral agents, and selective receptor modulators . The compound features a urea functional group substituted with a 2-chloro-4-fluorophenyl ring and a propyl chain, a structure that is common in the development of novel therapeutic agents. Similar substituted arylurea compounds are being actively investigated in various research areas, including as potential inhibitors of targets like inosine-5'-monophosphate dehydrogenase (IMPDH) for infectious disease research . The presence of both chlorine and fluorine atoms on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies. This compound is provided as a solid and is intended for laboratory research purposes only. Researchers can utilize it as a building block in organic synthesis or as a reference standard in analytical studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(12)6-8(9)11/h3-4,6H,2,5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBFFTSGOSIHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Aryl Substituents

  • 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea : The hydroxyl group increases polarity, likely improving aqueous solubility (logP ~1.74 for Chlorpropamide vs. ~1.74 for this compound) but may reduce membrane permeability .
  • Chlorpropamide (1-(p-chlorobenzenesulfonyl)-3-propylurea) : Replacing the phenylurea with a sulfonylurea group shifts the mechanism toward pancreatic β-cell stimulation, a hallmark of antidiabetic sulfonylureas .

Urea Substituents

  • Propyl vs.
  • Purine-Based Ureas (e.g., Compounds 13d and 17e): These derivatives, such as 1-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-piperidin-4-yl}-3-propylurea (17e), integrate urea into larger heterocyclic systems, enabling cannabinoid receptor antagonism .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility Key Substituents
1-(2-Chloro-4-fluorophenyl)-3-propylurea ~228.65 (estimated) ~2.1* Low (nonpolar groups) 2-Cl, 4-F, propylurea
Chlorpropamide 276.74 1.738 Moderate p-Cl, sulfonylurea
1-(2-Cyano-4-fluorophenyl)-3-propylurea ~219.67 ~1.5 Moderate 2-CN, 4-F, propylurea
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea 226.66 ~1.2 High (polar -OH) 2-Cl, 4-OH, cyclopropylurea

*Estimated based on substituent contributions .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (initial)Prevents dimerization
SolventTHF/DCM (1:1)Maximizes solubility
Reaction Time12–16 hrCompletes urea formation

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeSolution
Low aqueous solubilityUse cyclodextrin-based formulations
Spectral overlap in NMRApply 19F^{19}F-decoupling
Matrix interference in MSOptimize SPE cleanup protocol

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